4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro and an oxaspiro ring, adorned with phenyl groups at various positions. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane typically involves a multi-step process. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by the reaction with hydrazine hydrate. This process results in the formation of pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with an HCl/AcOH mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octane: Another spirocyclic compound with similar structural features but different functional groups.
Tetraphenylcyclopentadienone: A compound with a similar phenyl-substituted structure but different core ring systems.
Uniqueness: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane stands out due to its combination of diazaspiro and oxaspiro rings, along with the presence of multiple phenyl groups. This unique structure imparts
Properties
CAS No. |
66145-67-3 |
---|---|
Molecular Formula |
C29H26N2O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4,5,6,8-tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C29H26N2O/c1-5-13-23(14-6-1)27-29(21-22-29)30(25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)31(32-27)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI Key |
QVNUJRDCLIUMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(ON(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.